
4-Methyl-2,5,6-triphenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,5,6-triphenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is notable for its structural complexity and the presence of three phenyl groups and a methyl group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5,6-triphenylpyrimidine typically involves the preparation of intermediate compounds such as chalcones, followed by cyclization reactions. One common method includes the initial preparation of chalcone, which is then reacted with ammonium acetate and the corresponding aldehyde under specific conditions . This method avoids the use of transition metal catalysts, making it more environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied to scale up the synthesis process.
化学反应分析
Types of Reactions: 4-Methyl-2,5,6-triphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-Methyl-2,5,6-triphenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 4-Methyl-2,5,6-triphenylpyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
相似化合物的比较
2,4,6-Triphenylpyrimidine: Lacks the methyl group at the 4-position, which can influence its chemical reactivity and physical properties.
4-Methyl-2,6-diphenylpyrimidine: Contains fewer phenyl groups, affecting its overall stability and electronic characteristics.
4-Phenyl-2,6-dimethylpyrimidine: The presence of additional methyl groups can alter its steric and electronic properties.
Uniqueness: 4-Methyl-2,5,6-triphenylpyrimidine is unique due to the combination of three phenyl groups and a methyl group attached to the pyrimidine ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
52602-64-9 |
|---|---|
分子式 |
C23H18N2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-methyl-2,5,6-triphenylpyrimidine |
InChI |
InChI=1S/C23H18N2/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-23(24-17)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI 键 |
VYBKMFDYJVQGGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
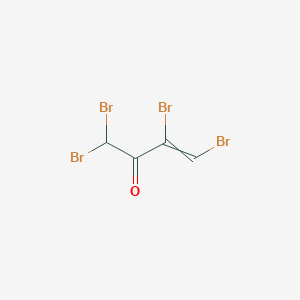
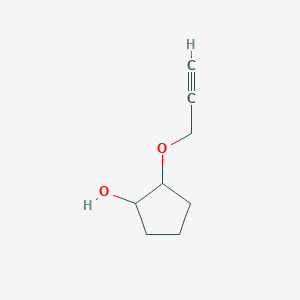
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
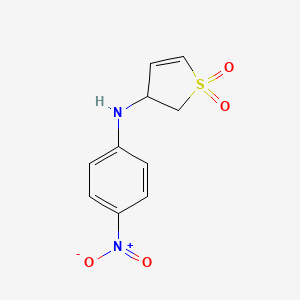
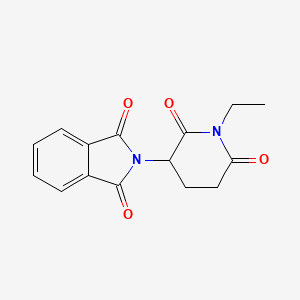
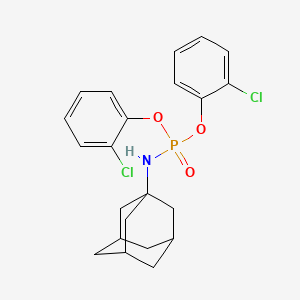
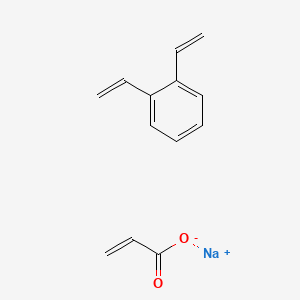
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
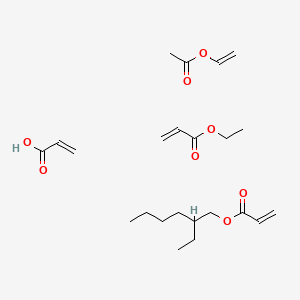
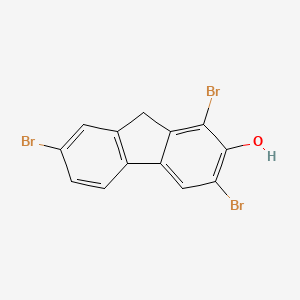
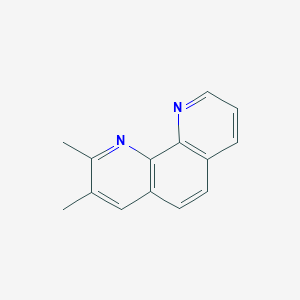
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
